molecular formula C32H40N4O7S B613237 N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine CAS No. 117368-03-3

N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine

Cat. No. B613237
M. Wt: 624.76
InChI Key: GEZQNQFCUUSBHJ-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine” is a compound with the molecular formula C32H40N4O7S and a molecular weight of 624.75 . It belongs to the category of L-Amino Acids . The IUPAC name of this compound is (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a biphenyl group, an isopropyloxycarbonyl group, a methoxy group, a trimethylbenzenesulfonyl group, and an L-arginine group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar biphenyl compounds undergo various metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 624.75 . Other physical and chemical properties such as boiling point, density, etc., are not available in the resources.

Scientific Research Applications

Immunological Effects of Arginine Side Chains

Immunological Response Alteration The chemical side chain 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) used in peptide synthesis significantly impacts immunological responses. Specifically, it alters the antigenicity and immunogenicity of peptides, indicating a profound influence of small side chains on antibody reactivity. It's crucial for researchers to be aware of each component in peptide synthesis and its potential to modify the immunoreactivity of the final product (Schlagel et al., 1997).

Protein Metabolism and Wound Healing

Role in Protein Metabolism and Wound Healing L-arginine, related to the compound , demonstrates a capacity to influence protein metabolism in skin wounds and muscle tissues. This effect is independent of nitric oxide production, showcasing arginine's significant role in regulating protein kinetics and promoting an anabolic effect in injured tissues (Zhang, Chinkes & Wolfe, 2008).

properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O7S/c1-20-19-27(42-6)21(2)22(3)28(20)44(40,41)36-30(33)34-18-10-13-26(29(37)38)35-31(39)43-32(4,5)25-16-14-24(15-17-25)23-11-8-7-9-12-23/h7-9,11-12,14-17,19,26H,10,13,18H2,1-6H3,(H,35,39)(H,37,38)(H3,33,34,36)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQNQFCUUSBHJ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine

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